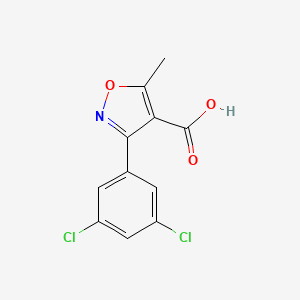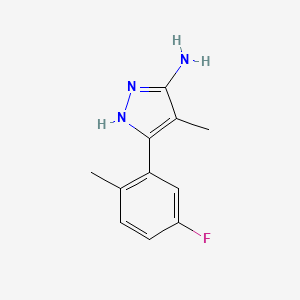![molecular formula C25H23NO5 B13628844 (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid is an alanine derivative. It is commonly used in scientific research due to its unique chemical structure and properties. This compound is particularly significant in the field of amino acid derivatives and peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but it is generally synthesized in laboratories for research purposes. The compound is stored as a solid at -20°C for up to three years or at 4°C for up to two years. In solution, it can be stored at -80°C for six months or at -20°C for one month .
Analyse Chemischer Reaktionen
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and acid chlorides. The reactions are typically carried out under controlled laboratory conditions to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of sodium azide in the mixed anhydride method can lead to the formation of azides, which are useful intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and amino acid derivatives.
Biology: Studied for its effects on the secretion of anabolic hormones and its role as an ergogenic supplement.
Medicine: Investigated for its potential therapeutic applications in preventing exercise-induced muscle damage.
Wirkmechanismus
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise, enhancing mental performance during stress-related tasks. It also prevents exercise-induced muscle damage by acting as an ergogenic dietary substance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid: Another amino acid derivative with similar protective groups and applications.
({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl)boronic acid: Used in peptide synthesis and organic chemistry.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-hydroxyphenyl)methyl]propanoic acid is unique due to its specific structure, which includes both a fluorenylmethyloxycarbonyl (Fmoc) group and a hydroxyphenyl group. This combination of functional groups makes it particularly useful in peptide synthesis and as an ergogenic supplement .
Eigenschaften
Molekularformel |
C25H23NO5 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-18-11-9-16(10-12-18)13-17(24(28)29)14-26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29) |
InChI-Schlüssel |
INCZOUWTXMTVRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
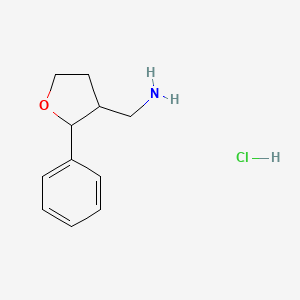
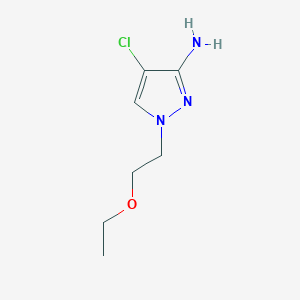
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)

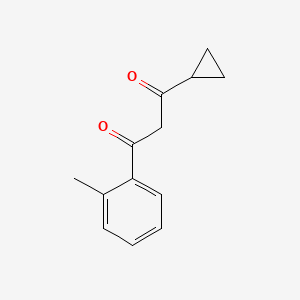

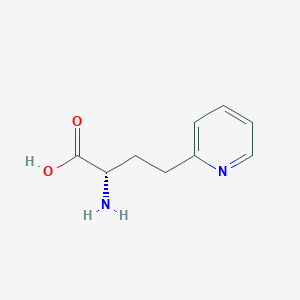
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
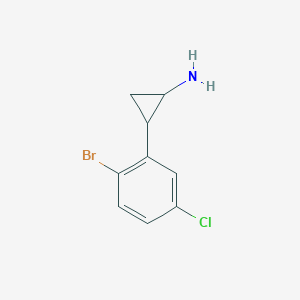
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)

